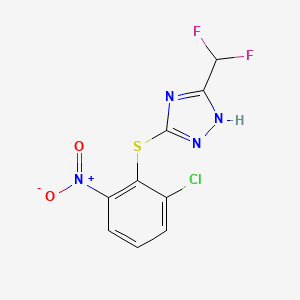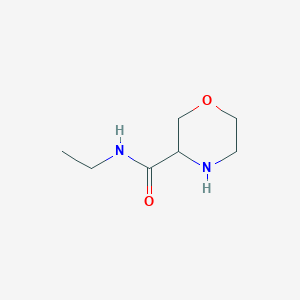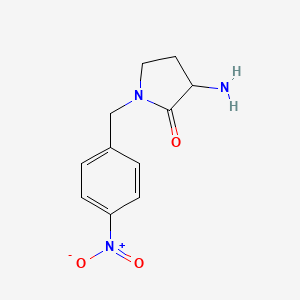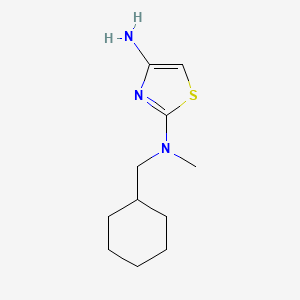![molecular formula C18H17NO2S B11790806 2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)
2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-联苯]-4-基)-3-(乙基磺酰基)-1H-吡咯是一种有机化合物,其特征在于联苯基连接到吡咯环上,并带有乙基磺酰基取代基
准备方法
合成路线和反应条件
2-([1,1’-联苯]-4-基)-3-(乙基磺酰基)-1H-吡咯的合成通常涉及以下步骤:
联苯基的形成: 联苯基可以通过铃木偶联反应合成,其中卤代苯与硼酸衍生物在钯催化剂存在下反应。
吡咯环的形成: 吡咯环可以通过Paal-Knorr合成形成,其中1,4-二羰基化合物与氨或伯胺反应。
乙基磺酰基的引入: 乙基磺酰基可以通过磺化反应引入,其中吡咯衍生物与乙基磺酰氯在三乙胺等碱的存在下反应。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但在更大规模上进行,并针对产率和纯度进行优化。 这可能涉及连续流动反应器和先进的纯化技术,例如色谱法。
化学反应分析
反应类型
2-([1,1’-联苯]-4-基)-3-(乙基磺酰基)-1H-吡咯可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原可以在钯催化剂存在下使用氢气进行。
取代: 该化合物可以进行亲电芳香取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 带有钯催化剂的氢气。
取代: 用硝酸和硫酸进行硝化;在路易斯酸催化剂存在下使用溴或氯进行卤化。
主要产物
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 氢原子添加到结构中的还原衍生物。
取代: 具有硝基、卤素或其他官能团的取代衍生物。
科学研究应用
2-([1,1’-联苯]-4-基)-3-(乙基磺酰基)-1H-吡咯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发具有特定电子或光学特性的新材料。
作用机制
2-([1,1’-联苯]-4-基)-3-(乙基磺酰基)-1H-吡咯的作用机制涉及其与特定分子靶标的相互作用。 联苯基可以参与π-π堆积相互作用,而乙基磺酰基可以与生物分子形成氢键。 这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
2-([1,1’-联苯]-4-基)-3-(甲基磺酰基)-1H-吡咯: 类似的结构,但具有甲基磺酰基而不是乙基磺酰基。
2-([1,1’-联苯]-4-基)-3-(丙基磺酰基)-1H-吡咯: 类似的结构,但具有丙基磺酰基。
独特性
2-([1,1’-联苯]-4-基)-3-(乙基磺酰基)-1H-吡咯是独特的,因为它具有联苯基和乙基磺酰基的特定组合,这赋予了其独特的化学和生物学特性
属性
分子式 |
C18H17NO2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-ethylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C18H17NO2S/c1-2-22(20,21)17-12-13-19-18(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,2H2,1H3 |
InChI 键 |
KGVVTEVSNNZMPM-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)





